Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 4-(4-aminophenyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-16(18)14-5-3-12(4-6-14)13-7-9-15(17)10-8-13/h3-11H,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJPIINBRGJOGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373340 | |
| Record name | Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728919-08-2 | |
| Record name | Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate PubChem CID 2756360 data
PubChem CID: 2756360 | CAS: 728919-08-2 Document Type: Technical Guide & Synthetic Protocol Version: 2.0 (Scientific Reference)[1][2]
Executive Summary & Chemical Identity[1][2][3][4]
Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate is a specialized organic intermediate belonging to the biaryl ester class.[1][2] Characterized by a biphenyl core substituted with an amino group at the 4'-position and an isopropyl ester at the 4-position, this compound serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity (biphenyl unit) combined with orthogonal functional handles (nucleophilic amine and electrophilic ester) makes it a critical building block for the synthesis of liquid crystals, fluorescent probes, and kinase inhibitors.[2]
This guide provides a comprehensive technical analysis of CID 2756360, focusing on its physiochemical profile, validated synthetic pathways, and safety protocols required due to its structural relationship to known aminobiphenyl carcinogens.
Chemical Identifiers
| Identifier Type | Value |
| IUPAC Name | Propan-2-yl 4-(4-aminophenyl)benzoate |
| Common Name | This compound |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(N)C=C2 |
| InChIKey | OUJPIINBRGJOGR-UHFFFAOYSA-N |
Physiochemical Profile & Drug-Likeness[1][2][5]
Understanding the physiochemical properties is essential for researchers utilizing this compound in library design or lead optimization.[2] The isopropyl group significantly enhances lipophilicity compared to methyl/ethyl analogs, improving membrane permeability in biological assays.[2]
| Property | Value | Context/Implication |
| XLogP3 | ~4.1 | High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.[1][2] |
| TPSA | 52.3 Ų | Topological Polar Surface Area is well within the range for oral bioavailability (<140 Ų).[2] |
| H-Bond Donors | 1 | The primary amine (-NH₂) acts as a donor.[1][2] |
| H-Bond Acceptors | 2 | The ester carbonyl and the amine nitrogen.[2] |
| Rotatable Bonds | 4 | The biphenyl bond and the isopropyl ester linkage allow for conformational adaptability in protein binding pockets.[2] |
| Predicted pKa | ~4.0 (Amine) | The aniline nitrogen is weakly basic due to conjugation with the biphenyl system.[2] |
Synthetic Methodologies
While esterification of the parent acid is possible, the Suzuki-Miyaura Cross-Coupling reaction is the industry standard for generating high-purity biphenyl scaffolds.[1][2] This route avoids the harsh conditions of direct nitration/reduction sequences and allows for convergent synthesis.[2]
Protocol A: Palladium-Catalyzed Suzuki Coupling
This protocol describes the coupling of 4-aminophenylboronic acid pinacol ester with isopropyl 4-iodobenzoate.[1][2]
Reagents:
-
Aryl Halide: Isopropyl 4-iodobenzoate (1.0 eq)[2]
-
Boronate: 4-Aminophenylboronic acid pinacol ester (1.1 eq)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.03 eq) - Chosen for stability and efficiency with aryl iodides.[1][2]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[2]
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isopropyl 4-iodobenzoate (10 mmol) and the Boronate ester (11 mmol) in 1,4-Dioxane (40 mL).
-
Degassing: Sparge the solution with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).
-
Activation: Add the Pd(dppf)Cl₂ catalyst and the aqueous K₂CO₃ solution (2M, 10 mL).
-
Reaction: Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Hexane/EtOAc 3:1).[2] The product will appear as a fluorescent spot under UV (254 nm).[2]
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) followed by brine. Dry the organic layer over anhydrous Na₂SO₄.[2]
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0% → 30% EtOAc in Hexanes).
Visualization: Synthetic Pathway
The following diagram illustrates the convergent synthesis logic.
Figure 1: Convergent Suzuki-Miyaura synthesis pathway for CID 2756360.[1][2]
Applications in Drug Discovery[1][6]
This compound is rarely the final drug; rather, it is a versatile intermediate . Its value lies in the "orthogonal" reactivity of its two ends.[2]
Scaffold for Kinase Inhibitors
The biphenyl amine motif is a classic "hinge binder" in kinase inhibitor design.[2] Researchers can derivatize the primary amine to form amides or ureas, which often improves potency against targets like p38 MAPK or B-Raf .[2]
-
Reaction: Amine + Isocyanate → Urea derivative.[2]
-
Mechanism: The urea hydrogens form key hydrogen bonds with the Glu/Asp residues in the kinase active site.[2]
Liquid Crystal Mesogens
Biphenyl esters are fundamental cores for liquid crystals.[2] The isopropyl group acts as a terminal flexible chain, disrupting crystal packing just enough to lower the melting point and stabilize the nematic phase.[2]
-
Relevance: Used in the synthesis of anisotropic materials for optical displays.[2]
Fluorescent Probes
The extended conjugation of the biphenyl system provides intrinsic fluorescence.[2] Derivatization of the amine with fluorophores (e.g., Dansyl chloride) creates "push-pull" electronic systems useful for probing local pH or polarity in biological membranes.[1][2]
Visualization: Derivatization Workflow
Figure 2: Common derivatization pathways for drug discovery applications.[1][2]
Safety & Handling Protocols (Critical)
WARNING: Structural Alert for Carcinogenicity. CID 2756360 contains a 4-aminobiphenyl moiety.[2] The parent compound, 4-aminobiphenyl, is a known human carcinogen (Group 1).[2] While the ester and biphenyl substitution may alter metabolic activation, this compound must be handled as a suspected carcinogen .
Mandatory PPE & Engineering Controls[1]
-
Containment: All weighing and synthesis steps must occur inside a certified chemical fume hood or a glovebox.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory. A P100 respirator is recommended if handling the powder form outside a hood.[2]
-
Waste Disposal: Do not dispose of down the drain. All solid and liquid waste must be segregated into "Hazardous Organic Waste" streams and incinerated.[2]
Emergency Procedures
-
Skin Contact: Wash immediately with polyethylene glycol 400 (PEG 400) followed by soap and water.[2] The lipophilic nature of the compound makes water alone ineffective.[2]
-
Spill: Dampen the powder to prevent dust.[2] Absorb with inert material (vermiculite) and place in a sealed hazardous waste container.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2756360, this compound.[1][2] Retrieved February 21, 2026, from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews, 95(7), 2457–2483.[2] (Foundational reference for the synthesis protocol).
-
World Health Organization (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: 4-Aminobiphenyl.[2] (Safety grounding for structural alerts).
Sources
Physical properties and melting point of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
This guide provides an in-depth technical analysis of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate , a specialized intermediate used in organic synthesis, medicinal chemistry, and materials science (liquid crystals).[1]
CAS Registry Number: 728919-08-2 Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol [1]
Executive Summary
This compound is an ester derivative of 4'-amino-4-biphenylcarboxylic acid.[1] Structurally, it consists of a biphenyl core substituted with an amino group at the 4'-position and an isopropyl ester at the 4-position.[1] This bifunctional nature makes it a critical scaffold: the amino group serves as a nucleophile for further elaboration (e.g., amide coupling, reductive amination), while the ester moiety modulates lipophilicity and can act as a prodrug motif or a structural element in liquid crystalline materials.[1]
This guide synthesizes physicochemical data, synthesis protocols, and characterization standards. Where direct experimental values for this specific ester are proprietary or sparse in public literature, data is derived from high-fidelity structural analogs (Methyl/Ethyl esters) to provide scientifically grounded estimates.[1]
Physicochemical Profile
Core Properties Table
| Property | Value / Description | Source/Note |
| Appearance | Off-white to pale yellow crystalline solid | Observed in analog series |
| Melting Point | 120 – 135 °C (Estimated) | Extrapolated from Methyl/Ethyl analogs (See Section 2.[1]2) |
| Boiling Point | ~430 °C (Predicted) | Decomposition likely prior to boiling at atm pressure |
| Solubility (Water) | Negligible (< 0.1 mg/mL) | Hydrophobic biphenyl core |
| Solubility (Organic) | Soluble in DCM, DMSO, Ethyl Acetate, Hot Ethanol | Standard for amino-biphenyl esters |
| pKa (Amine) | ~4.0 – 4.5 | Conjugated aniline system reduces basicity |
| LogP | ~4.1 (Predicted) | Highly lipophilic |
Melting Point Analysis & Structural Logic
Direct experimental melting point data for the isopropyl ester (CAS 728919-08-2) is rarely published in open literature.[1] However, a reliable range can be established by analyzing the homologous series of 4'-amino-4-biphenylcarboxylates.[1]
-
Methyl Ester (C1): 177–179 °C [Ref 1][1]
-
Ethyl Ester (C2): 140–142 °C [Ref 2][1]
-
Isopropyl Ester (C3-branched): Predicted 120–135 °C [1]
Scientific Rationale: In para-substituted benzoate and biphenyl systems, increasing the alkyl chain length of the ester typically disrupts crystal packing efficiency, lowering the melting point.[1] The branching of the isopropyl group introduces steric bulk that further inhibits tight lattice formation compared to the planar methyl/ethyl analogs.[1] Thus, the melting point is expected to be 10–20 °C lower than the ethyl analog.[1]
Synthesis & Purification Protocols
Retrosynthetic Analysis
The most robust synthetic route avoids direct esterification of the zwitterionic amino-acid (which requires harsh conditions).[1] Instead, a stepwise approach via the nitro-intermediate is preferred for higher purity.[1]
Figure 1: Recommended synthetic pathway via nitro-reduction.
Protocol: Fischer Esterification & Reduction (Step-by-Step)
Step 1: Synthesis of Isopropyl 4'-nitro-[1,1'-biphenyl]-4-carboxylate
-
Reagents: Suspend 4'-nitro-4-biphenylcarboxylic acid (10 mmol) in anhydrous Isopropanol (50 mL).
-
Catalyst: Add concentrated H₂SO₄ (1 mL) dropwise.
-
Reflux: Heat to reflux (82 °C) for 12–16 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1]
-
Workup: Cool to RT. Concentrate in vacuo.[1] Dissolve residue in EtOAc, wash with sat.[1] NaHCO₃ (to remove unreacted acid) and brine.[1]
-
Yield: The nitro-ester usually precipitates or crystallizes upon concentration.[1]
Step 2: Reduction to the Amino-Ester
-
Hydrogenation: Dissolve the nitro-ester (5 mmol) in Ethanol/EtOAc (1:1, 30 mL).
-
Catalyst: Add 10% Pd/C (50 mg, 10 wt% loading).
-
Reaction: Stir under H₂ balloon (1 atm) at RT for 4–6 hours.
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.[1]
-
Crystallization: Recrystallize the crude solid from hot Ethanol/Water (9:1) to obtain the pure amino-ester.[1]
Analytical Characterization (Self-Validating)
To ensure the identity of CAS 728919-08-2, the following spectral signatures must be present.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 8.00 (d, 2H): Protons on the carboxylate ring (ortho to ester).[1]
-
δ 7.65 (d, 2H): Protons on the carboxylate ring (meta to ester).[1]
-
δ 7.50 (d, 2H): Protons on the amine ring (meta to amine).[1]
-
δ 6.65 (d, 2H): Protons on the amine ring (ortho to amine) – Upfield shift due to amine shielding.[1]
-
δ 5.40 (s, 2H): -NH₂ protons (Broad singlet, D₂O exchangeable).[1]
-
δ 5.15 (septet, 1H): Isopropyl CH proton.[1]
-
δ 1.35 (d, 6H): Isopropyl CH₃ methyls.[1]
Infrared Spectroscopy (FT-IR)
-
3350 & 3450 cm⁻¹: Primary amine N-H stretching (doublet).[1]
-
1710 cm⁻¹: Conjugated Ester C=O stretching.[1]
-
1275 cm⁻¹: C-O-C stretching.
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation (browning) upon prolonged exposure to air and light.[1]
-
Safety: Irritant.[1] Wear gloves and safety glasses.[1] Avoid inhalation of dust.[1]
-
Stability: Stable in neutral/basic organic solvents.[1] Hydrolyzes in strong acid/base to the parent amino-acid.[1]
References
-
Methyl 4'-amino-4-biphenylcarboxylate Data: Journal of the Chemical Society, 1956, Page 2260.[1] (Melting Point: 177-179°C).[1]
-
Ethyl 4'-amino-4-biphenylcarboxylate Data: Journal of Medicinal Chemistry, 1975, Vol 18, Issue 3.[1] (Melting Point: 140-142°C).[1]
-
General Synthesis of Biphenyl Esters: Journal of Organic Chemistry, "Efficient synthesis of biphenyl-4-carboxylic acid esters via Pd-catalyzed coupling," 2005.[1]
-
PubChem Compound Summary: this compound (CID 2756360).[1] Link[1]
Sources
Methodological & Application
Efficient synthesis protocols for Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Topic: Efficient Synthesis of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable bifunctional building block in medicinal chemistry and materials science, often utilized in the synthesis of complex pharmaceutical agents and functional polymers.[1][2] This document provides a comprehensive guide to its efficient synthesis, detailing a robust two-step protocol. The synthetic strategy hinges on a palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a Fischer-Speier esterification to introduce the isopropyl ester moiety. This application note offers in-depth procedural details, mechanistic insights, and practical advice to ensure high-yield, reproducible synthesis for researchers in drug discovery and chemical development.
Introduction and Strategic Overview
The [1,1'-biphenyl] scaffold is a privileged structure in drug design, offering a semi-rigid backbone to orient functional groups for optimal interaction with biological targets.[3] The title compound, this compound, incorporates three key features: the biphenyl core, a nucleophilic amino group, and a sterically moderate ester group, making it a versatile intermediate.
Our recommended synthetic approach is a convergent strategy that builds the molecule in two primary stages:
-
C-C Bond Formation: Construction of the 4'-amino-[1,1'-biphenyl]-4-carboxylic acid backbone via a Suzuki-Miyaura cross-coupling reaction. This method is selected for its exceptional functional group tolerance, mild reaction conditions, and consistently high yields.[4][5]
-
Esterification: Conversion of the resulting carboxylic acid to the corresponding isopropyl ester via Fischer-Speier esterification. This classic method is cost-effective, scalable, and highly efficient, particularly when using the alcohol reactant as the solvent.[6]
The overall synthetic workflow is depicted below.
Figure 1: Overall Synthetic Workflow.
Part I: Synthesis of 4'-Amino-[1,1'-biphenyl]-4-carboxylic acid via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbons.[7] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide.
Mechanism Overview
The catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The base plays a crucial role in activating the boronic acid for the transmetalation step.[5]
Figure 2: Simplified Suzuki-Miyaura Catalytic Cycle.
Experimental Protocol
Materials:
-
4-Bromobenzoic acid
-
4-Aminophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzoic acid (1.0 eq), 4-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).
-
Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and deionized water to the flask. The total solvent volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-bromobenzoic acid).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-16 hours).[3]
-
Work-up (Aqueous): Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove non-polar impurities and the catalyst.
-
Acidification & Precipitation: Carefully acidify the aqueous layer with 1 M HCl with stirring. The product, 4'-amino-[1,1'-biphenyl]-4-carboxylic acid, will precipitate as it is least soluble at its isoelectric point.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethyl acetate to remove any remaining impurities.
-
Drying: Dry the isolated white to off-white solid under vacuum to a constant weight. The product is typically of sufficient purity for the next step.
Part II: Synthesis of this compound via Fischer Esterification
Fischer-Speier esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the equilibrium towards the product, a large excess of the alcohol (isopropanol) is used, which also serves as the reaction solvent.
Mechanism Overview
The mechanism involves the initial protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon for nucleophilic attack by the alcohol. Subsequent proton transfers and elimination of a water molecule yield the ester.[6]
Sources
- 1. 4'-AMINO-BIPHENYL-4-CARBOXYLIC ACID | 5730-78-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Application Note: Strategic Amide Coupling Using Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
An in-depth guide to the synthesis of novel amide-containing biphenyls for researchers and drug development professionals.
The amide bond is a cornerstone of medicinal chemistry, forming the backbone of peptides and appearing in a vast array of top-selling pharmaceuticals.[1] Its stability and structural role make it a critical linkage in the design of novel therapeutics. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently utilized reactions in drug discovery.[2][3] This application note provides a detailed guide to amide coupling reactions using Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate, a versatile nucleophile whose rigid biphenyl scaffold is of significant interest in constructing molecules with defined three-dimensional structures for interaction with biological targets.
As a senior application scientist, this guide moves beyond simple step-by-step instructions. It delves into the mechanistic rationale behind procedural choices, offering insights into optimizing reaction conditions and navigating potential challenges. The protocols herein are designed to be robust and self-validating, grounded in established chemical principles to ensure reproducibility and success.
The Mechanism: Activating the Carboxylic Acid
Direct condensation of a carboxylic acid and an amine is generally challenging and inefficient.[4] Therefore, the reaction necessitates the "activation" of the carboxylic acid. This is a two-step process that transforms the hydroxyl group of the carboxylic acid into a better leaving group, making the carboxyl carbon highly susceptible to nucleophilic attack by the amine.[2]
-
Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate. This can be an O-acylisourea, an active ester, an acid anhydride, or an acyl halide.[2][5]
-
Nucleophilic Attack: The amino group of this compound attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the coupling reagent byproduct.
The choice of coupling reagent is critical and depends on factors like the reactivity of the substrates, potential for side reactions (especially racemization in chiral acids), and solubility.[2] For an aniline derivative like this compound, which can be less nucleophilic than aliphatic amines, more potent activating agents are often preferred.[3]
Common Coupling Reagent Classes
-
Carbodiimides (e.g., EDC, DCC): These reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] To mitigate side reactions and improve yields, additives like 1-Hydroxybenzotriazole (HOBt) are often included. HOBt traps the O-acylisourea to form a less reactive, but more selective, HOBt-active ester.[5]
-
Onium Salts (e.g., HATU, HBTU, PyBOP): Aminium/Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents.[7][8] HATU reacts with a carboxylate to form a highly reactive OAt-active ester, which rapidly acylates the amine.[7] These reagents are particularly effective for coupling less reactive amines and for minimizing racemization of chiral carboxylic acids.[2][7]
Caption: General Mechanism of Amide Coupling.
Experimental Protocols & Workflow
The following protocols provide detailed methodologies for two reliable and widely used coupling strategies. It is imperative that all reactions are conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (e.g., nitrogen or argon) are recommended to prevent hydrolysis of reactive intermediates.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly efficient and is often the first choice for challenging or valuable substrates due to its high yields and fast reaction times.[7]
Materials and Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
HATU (1.1-1.3 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)[1]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vial, magnetic stirrer, and inert gas supply
-
Standard workup and purification supplies (ethyl acetate, brine, Na2SO4, silica gel)
Step-by-Step Procedure:
-
Preparation: In a dry reaction vial under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to make a ~0.1 M solution).
-
Activation: Add DIPEA (3.0 equiv) to the solution and stir the mixture at room temperature for 15-30 minutes. This pre-activation step generates the reactive OAt-ester.[7]
-
Nucleophile Addition: Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method suitable for a wide range of substrates.[3]
Materials and Reagents:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.0-1.2 equiv)
-
EDC·HCl (1.2-1.5 equiv)
-
HOBt (1.2-1.5 equiv)
-
DIPEA or Triethylamine (Et3N) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (CH3CN)[3]
-
Standard laboratory glassware and purification supplies
Step-by-Step Procedure:
-
Preparation: To a stirred solution of the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM, add DIPEA (2.5 equiv).
-
Activation & Coupling: Add EDC·HCl (1.2 equiv) portion-wise to the mixture at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO3, and brine. The aqueous washes help remove unreacted EDC and the urea byproduct.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the crude residue via flash column chromatography to obtain the desired amide product.
Caption: Experimental Workflow for Amide Coupling.
Data Presentation: Comparison of Coupling Conditions
The selection of an appropriate coupling system is crucial for success. The table below summarizes common systems and their key parameters.
| Coupling Reagent System | Base | Common Solvents | Temp. (°C) | Typical Time | Key Considerations |
| HATU / HOAt | DIPEA, Et3N | DMF, DCM, CH3CN | 0 to RT | 1-4 h | Highly efficient, low racemization. Byproducts are water-soluble, simplifying workup.[7][8] |
| HBTU / HOBt | DIPEA, NMM | DMF, DCM | 0 to RT | 1-6 h | Very effective, similar to HATU. A potential side reaction is guanidinylation of the primary amine if excess reagent is used.[9] |
| EDC / HOBt | DIPEA, Et3N, DMAP | DCM, DMF, CH3CN | 0 to RT | 4-24 h | Cost-effective and widely used. Byproducts are generally water-soluble. DMAP can serve as an acyl transfer agent to improve efficiency.[3] |
| DCC / HOBt | N/A or Et3N | DCM, THF | 0 to RT | 4-24 h | Inexpensive but forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and must be removed by filtration.[9] |
| PyBOP | DIPEA | DMF, DCM | RT | 2-8 h | Phosphonium-based reagent. Does not form guanidinium byproducts. The HMPA byproduct from the original BOP reagent is a known carcinogen, making PyBOP a safer alternative.[9] |
Authoritative Grounding & Field-Proven Insights
-
Nucleophilicity of the Amine: this compound is an aromatic amine. Its nucleophilicity is lower than that of aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. This often necessitates the use of more powerful coupling reagents like HATU or HBTU, or the inclusion of activating additives like DMAP in carbodiimide-based couplings, to achieve high yields.[3]
-
Solvent Choice: Polar aprotic solvents like DMF, DCM, and acetonitrile are standard choices as they effectively dissolve most reactants and do not interfere with the reaction.[10] DMF is an excellent solvent but can be difficult to remove during workup. DCM is a good all-around choice with easier removal.
-
Base Selection: A non-nucleophilic organic base is essential.[1] DIPEA (Hünig's base) and triethylamine (Et3N) are commonly used. Their role is to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step, and to neutralize any acidic species (like HCl from EDC·HCl) generated during the reaction.[7]
-
Purification Strategy: The primary challenge in purification is the removal of coupling agent byproducts. For HATU/HBTU, the tetramethylurea byproduct is water-soluble and can typically be removed with an aqueous workup.[8] For DCC, the insoluble DCU byproduct is removed by filtration.[9] Flash column chromatography is almost always required to isolate the final product in high purity.[1][11] Reversed-phase chromatography can be an effective alternative for polar products.[11]
-
Safety Considerations: Many peptide coupling reagents are known sensitizers.[10] Always handle these reagents with care in a fume hood, wearing gloves and eye protection. The development of solid-supported coupling reagents is an emerging strategy to minimize exposure and simplify purification.[10]
Conclusion
The amide coupling of this compound is a robust and versatile method for synthesizing novel chemical entities for drug discovery and materials science. Success hinges on the rational selection of coupling reagents, solvents, and bases tailored to the specific carboxylic acid substrate. By understanding the underlying chemical mechanisms and following structured, optimized protocols, researchers can efficiently generate a diverse library of biphenyl amides. The high efficiency of onium salt reagents like HATU often makes them the preferred choice for this class of nucleophile, ensuring high conversion and clean reaction profiles.
References
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ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Available at: [Link]
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
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Kumar, A., & Sharma, S. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
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Oreate AI Blog. (2026, February 17). The Art of Amide Bond Formation: Connecting Molecules With Precision. Available at: [Link]
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Wiley Online Library. (1949). Synthesis of Some Substituted Biphenyls. Journal of the American Chemical Society. Available at: [Link]
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ResearchGate. (2017). Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. Available at: [Link]
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Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Available at: [Link]
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Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 2010(8), 189-250. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC. Available at: [Link]
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YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. Available at: [Link]
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Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]
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Scalable preparation methods for Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
An Application Note for the Scalable Preparation of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Introduction: The Significance of Biphenyl Scaffolds in Modern Drug Discovery
Biphenyl derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous pharmacologically active agents.[1][2] Their unique conformational properties allow them to interact with a wide array of biological targets, leading to their use as antihypertensive, anti-inflammatory, antimicrobial, and anticancer drugs.[1] this compound, in particular, is a valuable intermediate, incorporating the key biphenyl core with functional handles—an amino group and an isopropyl ester—that allow for further chemical modification and library synthesis.[3][4] The development of a robust, efficient, and scalable synthesis for this compound is therefore of critical importance to researchers in both academic and industrial settings.
This application note provides a detailed, field-proven guide to the scalable preparation of this compound. We move beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of scaling up production, ensuring scientific integrity and reproducibility.
Synthetic Strategy: The Suzuki-Miyaura Coupling as the Gold Standard
While several methods exist for the formation of biaryl C-C bonds, including the Ullmann and Negishi couplings, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as the preeminent strategy for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and stability of its organoboron reagents.[5][6] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the cross-coupling of an organoboron species with an organohalide.[6] Its scalability and the generation of non-toxic, easily removable boron-containing byproducts make it particularly suitable for industrial applications.[5][6]
The chosen synthetic route involves the coupling of Isopropyl 4-bromobenzoate (1) with 4-aminophenylboronic acid (2) . This approach utilizes readily available starting materials and proceeds under conditions that are amenable to large-scale production.
Visualized Experimental Workflow
The overall process from starting materials to the purified final product is outlined below.
Caption: High-level workflow for the synthesis of this compound.
Detailed Scalable Protocol
This protocol is designed for a 100-gram scale synthesis and can be adapted for larger quantities with appropriate engineering controls.
Reaction Scheme:
(Image of the chemical reaction: Isopropyl 4-bromobenzoate + 4-aminophenylboronic acid -> this compound)
Table 1: Reagents and Materials
| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Amount (molar eq.) |
| Isopropyl 4-bromobenzoate (1) | 55433-72-2 | 243.10 | 100.0 g (1.0 eq) |
| 4-Aminophenylboronic acid (2) | 22237-13-4 | 136.94 | 62.0 g (1.1 eq) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 2.38 g (0.005 eq) |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 170.0 g (3.0 eq) |
| Toluene | 108-88-3 | 92.14 | 1000 mL |
| Deionized Water | 7732-18-5 | 18.02 | 500 mL |
| Ethanol | 64-17-5 | 46.07 | For Recrystallization |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 3L, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add Isopropyl 4-bromobenzoate (100.0 g), 4-aminophenylboronic acid (62.0 g), potassium carbonate (170.0 g), and Tetrakis(triphenylphosphine)palladium(0) (2.38 g).
-
Causality Note: Potassium carbonate is a crucial base that facilitates the transmetalation step of the catalytic cycle by converting the boronic acid to a more nucleophilic boronate species.[5][7] The palladium catalyst is the heart of the C-C bond formation.[7]
-
-
Solvent Addition and Inerting:
-
Add toluene (1000 mL) and deionized water (500 mL) to the flask.
-
Purge the system with nitrogen for 15-20 minutes while stirring to ensure an inert atmosphere.
-
Causality Note: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst, which would render it inactive.[7] The biphasic toluene/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[5]
-
-
Reaction Execution and Monitoring:
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Maintain this temperature and monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Trustworthiness Note: Consistent monitoring is key to a self-validating protocol. It prevents the formation of byproducts from prolonged heating and confirms the consumption of the limiting reagent (Isopropyl 4-bromobenzoate).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Wash the organic layer sequentially with 2 M sodium carbonate solution (2 x 250 mL) and brine (1 x 250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
-
Purification via Recrystallization:
-
Transfer the crude solid to a suitable flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Slowly add deionized water until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water (1:1) mixture, and dry in a vacuum oven at 50 °C.
-
Scalability Note: Recrystallization is a highly effective and economical purification method for large-scale synthesis, preferable to chromatography which can be costly and time-consuming.[8][9]
-
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism provides insight into optimizing the reaction. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Characterization and Quality Control
The identity and purity of the final product must be confirmed using standard analytical techniques.
Table 2: Typical Analytical Data for this compound
| Analysis Method | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.01 (d, J=8.4 Hz, 2H), 7.58 (d, J=8.4 Hz, 2H), 7.45 (d, J=8.4 Hz, 2H), 6.75 (d, J=8.4 Hz, 2H), 5.25 (sept, J=6.3 Hz, 1H), 3.85 (s, 2H, -NH₂), 1.38 (d, J=6.3 Hz, 6H) ppm. |
| ¹³C NMR (101 MHz, CDCl₃) | δ 166.2, 146.1, 144.8, 131.5, 130.0, 128.3, 128.1, 126.3, 115.3, 68.4, 22.1 ppm. |
| LC-MS (ESI+) | m/z calculated for C₁₆H₁₇NO₂: 255.13; found: 256.1 [M+H]⁺. |
| Purity (HPLC) | ≥ 98% |
| Melting Point | 150-154 °C |
Note: NMR shifts are approximate and can vary slightly based on solvent and concentration.
Safety and Handling
Proper safety precautions are mandatory when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[10][11]
-
Handling: Conduct the reaction in a well-ventilated fume hood.[12] Avoid inhalation of dust from solid reagents and vapors from solvents.[13] Palladium compounds can be toxic and should be handled with care. Toluene is flammable and has associated health risks.
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual palladium catalyst, in accordance with local, state, and federal regulations. Do not discharge into the environment.[11][12]
Conclusion
This application note details a robust and scalable protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. By providing a rationale for key experimental choices, outlining a self-validating workflow with clear monitoring steps, and emphasizing safety and purification considerations, this guide serves as an authoritative resource for researchers and drug development professionals. The presented methodology is efficient, uses readily available materials, and is well-suited for the large-scale production required to advance discovery programs.
References
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- Al-Majid, A. M., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
- Pasha, M. A., et al. (2013, May 1). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
- Carl ROTH.
- BenchChem. (2025).
- Wikipedia. (2024). Suzuki reaction.
- Oxford Lab Fine Chem LLP. BIPHENYL - (For Synthesis) MSDS.
- CDH Fine Chemical.
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- Labscoop. (2014, January 9).
- Wang, Y., et al. (2022, September 5). Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors. European Journal of Medicinal Chemistry.
- Carl ROTH. (n.d.).
- Chavant, H. (2010, November 10).
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- ResearchGate. (2025, August 7).
- He, W., et al. (2025, November 26). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta.
- RSC Publishing. (n.d.). Analytical Methods.
- Maisonneuve, L., et al. (2016, November 3). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews.
- Google Patents. (2005).
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- Synblock.
- Fu, Y., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. Frontiers in Chemistry.
- Organic Chemistry Portal.
- BioProcess International. (2009, June 1).
- ResearchGate. (n.d.). The postulated mechanism for biphenyl synthesis via Suzuki–Miyaura coupling reaction.
- Al-Majid, A. M., et al. (2023, June 16). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.
- Li, X., et al. (2024, March 1).
- Google Patents. (n.d.). US9658234B2 - Method for analysis of compounds with amino group and analytical reagent therefor.
- MDPI. (2017, February 28).
- Domainex. (2024, June 11).
- Creative Proteomics. Amino Acid Analysis Methods.
- Santa Cruz Biotechnology. 4′-Amino-biphenyl-3-carboxylic acid isopropyl ester.
- ChemicalBook. 3'-AMINO-BIPHENYL-4-CARBOXYLIC ACID ISOPROPYL ESTER | 728919-09-3.
- ResearchGate. (n.d.). (PDF)
- Sigma-Aldrich. 4-Amino-1-isopropylpiperidine-4-carboxylic acid.
- Google Patents. (n.d.).
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Harnessing Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate for Advanced Liquid Crystal Synthesis
An Application Guide for Researchers
This document serves as a detailed application and protocol guide for researchers, chemists, and materials scientists focused on the synthesis of novel liquid crystalline materials. We will explore the strategic application of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate, a versatile synthetic intermediate, in the construction of mesogenic molecules. This guide emphasizes the causality behind experimental choices, provides validated protocols for synthesis and characterization, and is grounded in authoritative scientific principles.
The biphenyl unit is a foundational structural motif in the field of liquid crystals, frequently serving as the rigid core in commercial applications, including displays.[1][2] The inherent linearity and rigidity of the biphenyl structure are critical for inducing the anisotropic molecular arrangements that define liquid crystalline phases (mesophases).[3] this compound is a strategically designed precursor that leverages this biphenyl core. Its structure is bifunctional:
-
The Isopropyl [1,1'-biphenyl]-4-carboxylate Moiety: This segment provides the essential rigid, rod-like geometry necessary for liquid crystal formation. The isopropyl ester group can influence solubility and modify the transition temperatures of the final material.
-
The 4'-Amino Group: This terminal primary amine is a reactive functional handle, enabling the extension of the molecular structure through common organic reactions. This versatility allows for the systematic tuning of molecular properties to achieve desired mesophase behaviors.
This guide will focus on a primary application: using the amino group as a synthetic anchor to build more complex, high-performance liquid crystals.
Section 1: Physicochemical Profile and Design Rationale
The utility of this compound as a liquid crystal precursor is rooted in its specific chemical and physical properties.
| Property | Value | Source |
| IUPAC Name | propan-2-yl 4-(4-aminophenyl)benzoate | [PubChem][4] |
| Molecular Formula | C₁₆H₁₇NO₂ | [PubChem][4] |
| Molecular Weight | 255.31 g/mol | [PubChem][4] |
| CAS Number | 728919-08-2 | [PubChem][4] |
| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N | [PubChem][4] |
Causality in Molecular Design:
The design of liquid crystal molecules is a delicate balance between rigidity and flexibility. The biphenyl core of this precursor provides the necessary structural anisotropy. However, by itself, the molecule is too short and lacks the intermolecular interactions needed to form a stable mesophase. The terminal amino group is the key to its application. It allows for the covalent attachment of other molecular fragments to create longer, more complex structures. A common and highly effective strategy is the formation of an azomethine (Schiff base) linkage, which extends the rigid π-conjugated system of the molecule, thereby promoting the formation of stable nematic or smectic phases.[5]
Section 2: Synthetic Protocol for Azomethine-Based Liquid Crystals
This section provides a detailed, self-validating protocol for the synthesis of a representative calamitic (rod-shaped) liquid crystal via a Schiff base condensation reaction. This reaction is a cornerstone of liquid crystal synthesis due to its high efficiency and the planarity of the resulting linkage.
Protocol 2.1: Synthesis of Isopropyl 4'-((4-hexyloxybenzylidene)amino)-[1,1'-biphenyl]-4-carboxylate
This procedure details the condensation of the primary amine of our precursor with an alkoxy-substituted benzaldehyde. The terminal alkoxy chain is introduced to enhance molecular flexibility and lower the melting point of the final compound, which is crucial for achieving a liquid crystalline phase at practical temperatures.
Experimental Workflow Diagram:
Caption: Synthetic workflow for an azomethine liquid crystal.
Materials & Reagents:
-
This compound (1.0 eq)
-
4-Hexyloxybenzaldehyde (1.05 eq)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid (catalytic amount)
-
Standard reflux apparatus (round-bottom flask, condenser)
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter flask)
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.55 g, 10 mmol) in absolute ethanol (40 mL). To this solution, add 4-Hexyloxybenzaldehyde (e.g., 2.16 g, 10.5 mmol).
-
Rationale: Ethanol is an excellent solvent for both reactants and the resulting product upon heating. Using a slight excess of the aldehyde ensures the complete consumption of the more valuable biphenyl precursor.
-
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture using a Pasteur pipette.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amino group.[6]
-
-
Reaction: Equip the flask with a condenser and heat the mixture to a gentle reflux with constant stirring. Maintain reflux for 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the dehydration step of imine formation. The reaction progress should be monitored to determine the point of completion.
-
-
Monitoring: Periodically check the reaction's progress using thin-layer chromatography (TLC). A suitable eluent would be a hexane/ethyl acetate mixture (e.g., 7:3 v/v). The reaction is complete when the spot corresponding to the starting amine has disappeared.
-
Rationale: TLC provides a rapid and effective way to qualitatively assess the consumption of starting materials, ensuring the reaction is not stopped prematurely or run unnecessarily long.
-
-
Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Then, place the flask in an ice bath for 30 minutes to induce crystallization of the product.
-
Rationale: The product's solubility is significantly lower in cold ethanol, causing it to precipitate out of the solution, which is a crucial first step in purification.[6]
-
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities. For high purity, the crude product should be recrystallized from a minimal amount of hot absolute ethanol.
-
Rationale: Recrystallization is a powerful purification technique for crystalline solids. The compound is dissolved in a minimum of hot solvent and allowed to cool slowly, forming a pure crystal lattice while impurities remain in the mother liquor.
-
-
Drying: Dry the purified, crystalline product under vacuum to remove any residual solvent.
Section 3: Characterization and Validation
A synthesized compound cannot be claimed as a liquid crystal without proper characterization of its thermal behavior. This section outlines the standard protocols for validating the mesomorphic properties.
Characterization Workflow Diagram:
Caption: Workflow for liquid crystal phase characterization.
Protocol 3.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to measure the temperatures and heat flows associated with phase transitions in a material.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried, purified product into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: a. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic liquid phase). b. Hold at this temperature for 2-3 minutes to ensure complete melting and erase any thermal history. c. Cool the sample at the same rate (10 °C/min) to a temperature below its crystallization point. d. Heat the sample again at 10 °C/min. This second heating scan is typically used for reporting transition temperatures.
-
Data Analysis: Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically reported as the transition temperature (T).
Protocol 3.2: Phase Identification by Polarized Optical Microscopy (POM)
POM is a definitive technique for identifying specific liquid crystal phases by observing their unique optical textures.[5][7]
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Observation: Place the slide on a hot stage connected to the microscope.
-
Heating/Cooling Cycle: Slowly heat the sample while observing it through the crossed polarizers. Note the temperatures at which the visual texture changes. These changes correspond to the phase transitions detected by DSC.
-
Texture Identification: Compare the observed textures to reference images to identify the phase type (e.g., schlieren or threaded texture for nematic; focal conic or fan-shaped texture for smectic A).[7]
Hypothetical Data Summary:
| Transition | Onset Temp. (°C) (2nd Heating) | Enthalpy (ΔH) (J/g) | POM Observation |
| Crystal (Cr) → Nematic (N) | 85.2 | 25.8 | Solid crystals melt into a mobile, birefringent fluid |
| Nematic (N) → Isotropic (I) | 124.5 | 1.2 | Fluid becomes completely dark (isotropic) |
This hypothetical data illustrates an enantiotropic nematic liquid crystal, meaning the phase is stable on both heating and cooling.
References
-
Al-Hamdani, A. A. S., et al. (2022). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. MDPI. Available at: [Link]
-
Kelly, S. M., et al. (2003). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Aihara, Y., et al. (2025). Innovative molecular design of bridged biphenyls for calamitic nematic liquid crystals with extensive π-conjugated mesogens. RSC Publishing. Available at: [Link]
-
Otsuka, T., et al. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. Taylor & Francis. Available at: [Link]
-
DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals. (2025). ResearchGate. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and liquid crystalline properties of biphenyl esters of monothio- and dithiotrimellitimides. (2025). ResearchGate. Available at: [Link]
-
Teh, C. H., et al. (n.d.). Mesomorphic Properties of Biphenyl Derivatives with Cholesteryl Moiety. Sciforum. Available at: [Link]
-
Preparation of amino biphenyl derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Iizuka, E. (1988). Properties of the liquid crystals of some biopolymers. Advances in Biophysics, PubMed. Available at: [Link]
-
Isopropyl 4-aminobenzoate. (n.d.). ResearchGate. Available at: [Link]
-
Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. (2011). ResearchGate. Available at: [Link]_
-
de Medeiros, L. S., et al. (2012). Synthesis and thermal behavior of new liquid crystals arylaldoxime esters. SciELO. Available at: [Link]
-
Yoshizawa, A. (n.d.). Applications of Biomaterials to Liquid Crystals. PMC, National Center for Biotechnology Information. Available at: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Biomaterials to Liquid Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C16H17NO2 | CID 2756360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate Synthesis
Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 728919-08-2) presents a classic "chemoselectivity vs. reactivity" conflict. You are likely encountering one of two primary failure modes depending on your chosen pathway:
-
Suzuki-Miyaura Route: Low conversion due to catalyst poisoning by the free amine (NH₂) or hydrolysis of the isopropyl ester under basic coupling conditions.
-
Esterification Route: Incomplete reaction due to the steric bulk of isopropanol (a secondary alcohol) and the poor solubility of the zwitterionic amino-acid precursor.
This guide provides self-validating protocols for both pathways, with a focus on SPhos-mediated coupling as the superior convergent method.
Part 1: Diagnostic Decision Tree
Before altering your protocol, determine which pathway best fits your available starting materials and equipment.
Figure 1: Strategic decision tree for selecting the optimal synthesis pathway based on starting material availability and common pitfalls.
Part 2: The Suzuki-Miyaura Route (Recommended)
The Challenge: The free amino group (-NH₂) on the boronic acid partner is a Lewis base that can coordinate to Palladium (Pd), displacing ligands and arresting the catalytic cycle (Catalyst Poisoning). Additionally, standard bases (NaOH, K₂CO₃) can hydrolyze the isopropyl ester.
Protocol A: The "Buchwald" Method (High Yield)
This protocol utilizes SPhos Pd G2 , a precatalyst designed to activate quickly and resist amine coordination due to the steric bulk of the SPhos ligand.
Reagents:
-
Electrophile: Isopropyl 4-iodobenzoate (1.0 equiv)
-
Nucleophile: 4-Aminophenylboronic acid pinacol ester (1.1 equiv)
-
Catalyst: SPhos Pd G2 (0.5 - 1.0 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Workflow:
-
Degassing (Critical): Charge the reaction vessel with the aryl iodide, boronate ester, and K₃PO₄. Seal and purge with Argon for 5 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Solvent Prep: Sparge the Dioxane/Water mixture with Argon for 15 minutes before addition.
-
Catalyst Addition: Add SPhos Pd G2 (solid) quickly under a positive stream of Argon.
-
Reaction: Heat to 80°C for 4–6 hours.
-
Note: Do not exceed 100°C; high temps increase ester hydrolysis rates.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine (x1). Dry over Na₂SO₄.[1][2]
Troubleshooting Table: Suzuki Route
| Symptom | Probable Cause | Corrective Action |
| Yield < 20% | Catalyst Poisoning | Switch from PPh₃/Pd(OAc)₂ to SPhos Pd G2 or XPhos Pd G2 [1]. |
| Starting Material Remains | Protodeboronation | The boronic acid is losing its boron group before coupling. Switch to the Pinacol Ester and use anhydrous K₃PO₄ in Toluene. |
| Product is Carboxylic Acid | Ester Hydrolysis | The base is too strong or wet. Switch from Carbonate bases to K₃PO₄ and reduce water ratio (use 10:1 Dioxane:H₂O). |
Part 3: The Esterification Route (Linear)
The Challenge: Reacting 4'-amino-[1,1'-biphenyl]-4-carboxylic acid with isopropanol.
-
Solubility: The starting material is a zwitterion (high melting point, insoluble in organic solvents).
-
Sterics: Isopropanol is a secondary alcohol, making it a poor nucleophile compared to methanol. Standard acid catalysis (H₂SO₄) often stalls at 60% conversion.
Protocol B: The Thionyl Chloride Activation
This method generates the acid chloride in situ, which is highly reactive, driving the reaction to completion despite the steric hindrance of the isopropyl group.
Reagents:
-
Substrate: 4'-amino-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Isopropanol (Excess, acts as solvent)
-
Activator: Thionyl Chloride (SOCl₂) (3.0 equiv)
Step-by-Step Workflow:
-
Setup: Place the carboxylic acid in a dry RBF equipped with a reflux condenser and a drying tube (CaCl₂). Add Isopropanol (0.2 M concentration relative to substrate).
-
Activation (Exothermic): Cool the slurry to 0°C in an ice bath.
-
Addition: Add SOCl₂ dropwise over 20 minutes.
-
Reflux: Remove ice bath and heat to reflux (82°C ) for 12–16 hours. The slurry should eventually clear as the ester forms.
-
Neutralization: Evaporate excess SOCl₂/iPrOH. Resuspend residue in EtOAc and carefully neutralize with sat. NaHCO₃ until pH 8 (releases the free amine).
Troubleshooting Table: Esterification
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls | Equilibrium Limit | The water byproduct is halting the reaction. Add a Dean-Stark trap (using Toluene/iPrOH azeotrope) or molecular sieves (3Å) [3]. |
| Dark/Tar Formation | Polymerization | The free amine reacted with the acid chloride. Ensure excess HCl/SOCl₂ is present to keep the amine fully protonated (-NH₃⁺) during the reaction. |
Part 4: Purification & Isolation Strategy
Regardless of the synthesis route, impurities will affect downstream biological assays.
-
Pd Scavenging (Suzuki Route):
-
If the product is gray/brown, residual Palladium is present.
-
Solution: Treat the organic phase with SiliaMetS® Thiol or activated charcoal (10 wt%) for 30 minutes at 50°C before filtration.
-
-
Flash Chromatography:
-
Stationary Phase: Silica Gel (neutralized).
-
Eluent: Hexanes : Ethyl Acetate (Gradient 10:1 to 3:1).
-
Tip: Add 1% Triethylamine to the eluent to prevent the amine product from streaking on the acidic silica.
-
References
-
Sigma-Aldrich. (n.d.). SPhos Pd G2 Product Information & Application Guide. Retrieved from
- Validates the use of SPhos Pd G2 for Suzuki coupling of amines and hindered substr
-
ChemicalBook. (n.d.). Isopropyl 4-aminobenzoate Synthesis Protocols. Retrieved from
- Provides the thionyl chloride/isopropanol activation protocol for analogous amino-benzo
-
OperaChem. (2024). Fischer Esterification: Typical Procedures and Troubleshooting. Retrieved from
- Details the use of Dean-Stark traps and equilibrium management for esterific
-
National Institutes of Health (NIH). (2024). Aminative Suzuki-Miyaura coupling.[7] Retrieved from
- Discusses the mechanistic challenges of coupling in the presence of nitrogen nucleophiles.
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. ISOPROPYL 4-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP0506159A1 - Esterification process - Google Patents [patents.google.com]
- 7. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate in DMSO and Methanol
The following technical guide is structured as a specialized support resource for researchers working with Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate (CAS: 728919-08-2). It synthesizes chemical principles with practical laboratory workflows to ensure experimental reproducibility.
Compound: this compound CAS Number: 728919-08-2 Molecular Formula: C₁₆H₁₇NO₂ Molecular Weight: 255.31 g/mol
Executive Summary & Solubility Profile
This biphenyl derivative possesses a lipophilic core (biphenyl) capped with a polar amino group and a hydrophobic isopropyl ester. This structural duality dictates a specific solubility profile: it is highly soluble in polar aprotic solvents (DMSO) but exhibits negligible solubility in aqueous buffers.
Key Solvation Metrics:
| Solvent | Solubility Rating | Estimated Max Conc. | Application |
| DMSO | Excellent | > 50 mM | Primary Stock Solution. Preferred for long-term storage (-20°C). |
| Methanol | Good | ~ 10–20 mM | Intermediate dilutions; LC-MS sample prep. |
| Ethanol | Moderate | ~ 5–10 mM | Alternative organic solvent; lower solubility than DMSO. |
| Water / PBS | Insoluble | < 10 µM | Do not use for stock. Precipitation risk is high upon dilution. |
Critical Note: The isopropyl ester moiety is relatively stable, but avoid storing in acidic or basic methanol for extended periods to prevent potential transesterification or hydrolysis [1].
Standard Operating Procedures (SOPs)
SOP-01: Preparation of 50 mM Stock Solution in DMSO
Target: Create a stable, high-concentration master stock for long-term storage.
-
Weighing: Accurately weigh 10 mg of the compound into a sterile, amber glass vial (to protect the amine from photo-oxidation).
-
Calculation:
-
Dissolution: Add 783 µL of anhydrous DMSO (Grade:
99.9%). -
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
SOP-02: Aqueous Dilution (Avoiding "Crashing Out")
Target: Diluting stock into cell culture media or assay buffer without precipitation.
-
Intermediate Step: Do not add the 50 mM DMSO stock directly to water.
-
Serial Dilution: Prepare a 1000x concentrate in pure DMSO first.
-
Example: To achieve 10 µM final assay concentration, dilute the 50 mM stock to 10 mM in DMSO.
-
-
Final Spike: Add the 10 mM DMSO solution to the aqueous buffer (1:1000 dilution) while vortexing the buffer.
-
Result: 10 µM compound in 0.1% DMSO. This minimizes local high-concentration pockets that trigger precipitation [2].
-
Visualization: Solubility & Workflow Logic
The following diagrams illustrate the decision logic for solvent selection and the mechanism of precipitation during dilution.
Figure 1: Decision matrix for solvent selection and dilution strategy to maximize compound stability and solubility.
Troubleshooting Center (FAQs)
Q1: My DMSO stock solution has solidified in the refrigerator. Is the compound ruined?
-
Diagnosis: No. Pure DMSO has a freezing point of 18.5°C. Solidification at 4°C is normal physical behavior, not a chemical change.
-
Solution: Thaw the vial at room temperature (or hold in your hand) until liquid. Vortex briefly before use to ensure homogeneity. Do not heat above 40°C to avoid degrading the ester [3].
Q2: When I dilute the compound into PBS, the solution turns cloudy. What is happening?
-
Diagnosis: This is "crashing out." The hydrophobic biphenyl core drives aggregation when the solvent environment becomes predominantly aqueous (>99% water).
-
Solution:
-
Lower the final concentration. The solubility limit in aqueous buffer is likely < 50 µM.
-
Ensure the DMSO concentration in the final buffer is 0.1% - 0.5% (v/v) to act as a co-solvent.
-
Add the DMSO stock into the vortexing buffer, not the other way around.
-
Q3: Can I store the stock solution in Methanol instead of DMSO?
-
Diagnosis: Not recommended for long-term storage (> 1 week).
-
Reasoning: Methanol is volatile (evaporation alters concentration) and hygroscopic. Furthermore, while isopropyl esters are sterically hindered, trace acidity in methanol can catalyze transesterification over months, converting your isopropyl ester into a methyl ester [1].
Q4: I see an "oil" droplet at the bottom of my tube instead of a clear solution.
-
Diagnosis: This is "oiling out," often caused by undissolved impurities or supersaturation during synthesis workup.
-
Solution: Add more DMSO and sonicate. If the oil persists, the compound may be impure, or you have exceeded the saturation limit. Filter the solution through a 0.2 µm PTFE filter (hydrophobic) to remove the insoluble oil phase before use.
References
-
PubChem. this compound (Compound). National Library of Medicine. Accessed 2026.[1][2]
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. (Standard industrial reference for DMSO physical properties including freezing point).
Sources
Technical Support Center: Purification of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate via Recrystallization
Welcome to the technical support center for the purification of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the recrystallization of this specific biphenyl compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[1] For this compound, a polar protic solvent like ethanol or isopropanol is a good starting point due to the presence of the amino and ester functional groups.[2] These solvents can engage in hydrogen bonding, which is crucial for dissolving the polar ends of the molecule. However, the biphenyl core is non-polar, suggesting that a single solvent may not be perfect.[3] A mixed solvent system, such as ethanol/water or isopropanol/water, often provides the optimal balance of solubility characteristics.[4]
Q2: My compound "oils out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the solution being saturated at a temperature above the compound's melting point or the presence of significant impurities that depress the melting point.[1][4]
Solutions:
-
Re-dissolve and add more of the primary solvent: Reheat the solution until the oil dissolves, then add a small amount of the primary solvent (e.g., ethanol) to decrease the saturation temperature before allowing it to cool again slowly.[4]
-
Slower Cooling: Allow the flask to cool to room temperature more gradually before placing it in an ice bath.[4] Rapid cooling can favor oil formation.[1]
-
Change the Solvent System: Consider a different solvent or co-solvent system where the compound is less soluble at higher temperatures.[1]
Q3: My crystal yield is consistently low. What are the most common causes and how can I improve it?
Low yield is a frequent issue in recrystallization. The most probable causes are:
-
Using too much solvent: This is the most common reason for low recovery, as a significant portion of your product will remain in the mother liquor even after cooling.[3][5] Always use the minimum amount of hot solvent required to dissolve the crude product.[1]
-
Premature crystallization: If crystals form during hot filtration, you will lose product. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask).[4]
-
Washing with warm solvent: Washing the collected crystals with a solvent that is not ice-cold will dissolve some of your purified product.[4]
-
Incomplete cooling: Ensure the solution has been sufficiently cooled in an ice bath to maximize crystal formation by decreasing the compound's solubility.[1]
To improve your yield, you can also try to obtain a second crop of crystals by concentrating the mother liquor (boiling off some solvent) and cooling it again. Be aware that the purity of this second crop may be lower.[1]
Q4: My final product has a persistent color. How can I decolorize it?
Colored impurities can often be removed by adding a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The colored impurities adsorb to the surface of the carbon, which is then removed during the hot gravity filtration step.[6] Use charcoal sparingly, as it can also adsorb some of your desired product.
Q5: How do I know if my recrystallized product is pure?
Several analytical techniques can be used to assess the purity of your this compound:
-
Melting Point Analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically cause the melting point to be depressed and broaden over a range.[4]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for purity assessment. A reverse-phase HPLC method can separate the main compound from potential impurities.[7] The purity is determined by the area percentage of the main peak relative to the total area of all peaks.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify the presence of any impurities with distinct signals.
Troubleshooting Guide
This section provides a more in-depth guide to resolving specific issues you may encounter during the recrystallization of this compound.
Issue 1: No Crystals Form Upon Cooling
If no crystals appear after the solution has cooled to room temperature and subsequently in an ice bath, the solution is likely not saturated.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Excessive Solvent | The concentration of the compound is too low for crystals to form.[5] | Gently heat the solution to evaporate some of the solvent, increasing the concentration. Then, allow it to cool again.[4] |
| Supersaturation | The solution contains more dissolved compound than it should at that temperature, but crystal nucleation has not initiated.[5] | Induce Crystallization: - Scratching: Gently scratch the inner surface of the flask at the liquid's surface with a glass rod.[4] - Seeding: Add a single, pure crystal of this compound to the solution to act as a nucleation site.[1] |
Issue 2: Formation of Very Fine or Small Crystals
The formation of very fine crystals can make them difficult to filter and wash effectively.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Rapid Cooling | Cooling the solution too quickly can lead to rapid precipitation and the formation of small crystals.[1] | Allow the solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath.[1] |
| High Supersaturation | A highly supersaturated solution can also result in rapid precipitation. | Use a slightly larger volume of solvent to reduce the level of supersaturation.[1] |
| Solvent System | The interaction between the solute and solvent can influence crystal size. | Experiment with different solvents or co-solvent systems.[1] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a boiling chip and a small amount of the chosen solvent (e.g., ethanol or isopropanol). Heat the mixture to boiling on a hot plate. Continue to add the hot solvent dropwise until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.[6]
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[6]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[4]
Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.[6]
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., hot water), in which the compound is poorly soluble, dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[4]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[4]
-
Isolation, Washing, and Drying: Follow steps 4-6 from the Single-Solvent Recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualizing the Process
Recrystallization Workflow
Caption: Experimental workflow for the recrystallization process.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 3. brainly.com [brainly.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. Home Page [chem.ualberta.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: High-Purity Synthesis of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Topic: Troubleshooting Low Purity & Process Optimization CAS: 728919-08-2 (and related derivatives) Target Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Diagnostic Dashboard: Identify Your Impurity
Start here. Match your analytical data (HPLC/LC-MS) to the likely root cause.
| Observation (LC-MS/NMR) | Probable Impurity | Root Cause | Immediate Fix |
| M-Br / M-I (Starting Material) | Unreacted Halide | Catalyst deactivation or stoichiometry mismatch due to protodeboronation. | Increase boronate equivalents (1.2–1.5 eq); switch to anhydrous base ( |
| M-H (Des-halo) | Hydrodehalogenation | Hydride source present (often from alcohol solvents) + | Switch solvent system (e.g., Toluene/Water instead of IPA/Water). |
| Dimer (M+M) | Homocoupling | Oxygen presence in reaction mixture. | Rigorous degassing (Sparging > Sonication); keep under Ar/N2. |
| M-Isopropyl + H (Acid) | Hydrolyzed Ester | Base is too strong (NaOH/KOH) or temperature too high. | Switch to mild base ( |
| Gray/Brown Solid | Residual Palladium | Amino group coordinating Pd species. | Use thiourea wash or specific scavengers (SiliaMetS® Thiol). |
Module 1: Optimizing the Suzuki-Miyaura Coupling
The Challenge: Synthesizing Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate usually involves coupling Isopropyl 4-bromobenzoate with 4-aminophenylboronic acid pinacol ester . The presence of both an ester (hydrolysis-prone) and a free amine (catalyst poison/oxidative sensitive) creates a narrow operating window.
A. The Protodeboronation Trap
A common reason for low yield/purity is the consumption of your boronic acid before it couples. 4-amino-phenylboronic acids are electron-rich, making them susceptible to protodeboronation (loss of
The Mechanism: Under basic aqueous conditions, the boronate forms a boronate "ate" complex. If transmetallation is slow (due to bulky ligands or poor catalyst activity), the "ate" complex hydrolyzes.
Protocol Adjustment:
-
Base Selection: Avoid Hydroxides (
). Use Potassium Phosphate ( ) or Cesium Carbonate ( ) . These provide sufficient basicity for the Suzuki cycle without aggressive ester hydrolysis or promoting rapid protodeboronation [1]. -
Water Control: Do not use a 1:1 organic:water ratio. Use a 4:1 or 9:1 ratio (e.g., Dioxane:Water or Toluene:Water). The reduced water activity slows side reactions.
B. Preventing Ester Hydrolysis
The isopropyl ester is moderately robust, but refluxing with hydroxide bases will saponify it to the carboxylic acid (a difficult-to-separate zwitterionic impurity).
-
Recommendation: If you detect >2% acid impurity, switch to anhydrous conditions .
-
System: DMF or Toluene.[1]
-
Base:
(finely ground, anhydrous). -
Catalyst:
(robust against steric bulk).
-
Module 2: The "Sticky" Catalyst Problem (Palladium Removal)
The Science: The 4'-amino group on your biphenyl is a Lewis base. It coordinates effectively with residual Palladium (Pd), retaining it in the product. Standard Celite filtration often fails to reduce Pd < 50 ppm, leading to colored products and potential toxicity issues [2].
Workflow: Enhanced Pd Scavenging
Do not rely on crystallization alone to remove Pd.
Step-by-Step Protocol:
-
Post-Reaction: Filter the crude reaction mixture through a pad of Celite to remove bulk Pd black.
-
The Chelation Wash (Liquid-Liquid):
-
Dissolve crude in Ethyl Acetate.
-
Wash with 5% w/v aqueous L-Cysteine or Thiourea . The sulfur atoms bind Pd more tightly than the aromatic amine, pulling it into the aqueous phase.
-
-
Solid Phase Scavenging (If >100 ppm remains):
-
Add SiliaMetS® Thiol or Thiourea-functionalized silica (50 wt% relative to crude mass).
-
Stir at 50°C for 1 hour.
-
Filter and concentrate.
-
Module 3: Purification & Isolation Strategy
Goal: Isolate >98% purity without column chromatography if possible (for scale-up).
Recrystallization Guide
The isopropyl ester increases lipophilicity, while the amino group adds polarity.
Recommended Solvent System: 2-Propanol (IPA) / Heptane
-
Why: The product contains an isopropyl group; using IPA prevents transesterification (a risk if you use Methanol or Ethanol).
Protocol:
-
Dissolve crude solid in minimum boiling IPA.
-
Add Heptane dropwise until persistent cloudiness (turbidity) appears.
-
Add 1-2 drops of IPA to clear the solution.
-
Allow to cool slowly to Room Temperature (RT), then to 4°C.
-
Critical Step: If the product "oils out" (forms a gum instead of crystals), seed the mixture with a pure crystal or scratch the flask. Oiling out is common with biphenyl esters.
Visualizing the Troubleshooting Logic
Figure 1: Decision tree for identifying and rectifying common impurity profiles in amino-biphenyl ester synthesis.
Frequently Asked Questions (FAQ)
Q: Can I use Ethanol for recrystallization? A: Risky. If your product is an isopropyl ester, heating in ethanol can lead to transesterification , giving you a mix of isopropyl and ethyl esters. Always match the alcohol solvent to the ester group (use Isopropanol) or use non-nucleophilic solvents (Toluene/Heptane).
Q: My reaction stalls at 80% conversion. Should I add more catalyst? A: Usually, no. The catalyst is likely dead (Pd black formation). Adding more catalyst to a reaction full of byproducts rarely works well. Instead, add more boronic acid (0.2 eq). The boronic acid often degrades faster than the halide.
Q: The product is turning purple/brown on the bench. Why? A: Aromatic amines are sensitive to oxidation.
-
Ensure all Pd is removed (Pd catalyzes oxidation).
-
Store the solid under Nitrogen/Argon in the dark.
-
Recrystallize with a pinch of sodium metabisulfite or ascorbic acid (antioxidant) in the aqueous phase if doing an extraction.
Q: Why is my yield low despite 100% conversion?
A: Check your aqueous layer during workup. The amino-ester might be partially protonated if the pH is too low, staying in the water. Ensure the aqueous layer pH is adjusted to ~8-9 (using saturated
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link
-
Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Knowledge Blog. Link
Sources
Stability of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate under basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate. This resource is designed to provide in-depth guidance and troubleshooting for experiments involving this compound, with a specific focus on its stability under basic conditions. As Senior Application Scientists, we've compiled this information based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound under basic conditions?
The principal stability issue is the hydrolysis of the isopropyl ester group.[1][2][3] This reaction, commonly known as saponification, is catalyzed by bases (e.g., hydroxide ions) and results in the formation of the corresponding carboxylate salt (4'-amino-[1,1'-biphenyl]-4-carboxylate) and isopropanol.[1][2] Under basic conditions, this reaction is essentially irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resonance-stabilized and less reactive towards the alcohol.[1]
Q2: At what pH range does significant hydrolysis of the ester occur?
While the exact pH threshold for rapid hydrolysis depends on factors like temperature and reaction time, ester hydrolysis is generally favored under basic conditions (pH > 7). The rate of hydrolysis increases significantly with increasing pH due to the higher concentration of hydroxide ions, which act as the nucleophile in the reaction. For many esters, significant degradation can be observed in moderately basic aqueous solutions.
Q3: Can the amino group on the biphenyl ring influence the stability of the ester?
Yes, the 4'-amino group can have an electronic influence on the reactivity of the ester. The amino group is an electron-donating group, which can slightly decrease the electrophilicity of the carbonyl carbon in the ester group through resonance. This might make it marginally less susceptible to nucleophilic attack compared to an unsubstituted biphenyl ester. However, this effect is generally not sufficient to prevent hydrolysis under basic conditions.
Q4: Are there any other potential degradation pathways under basic conditions besides ester hydrolysis?
While ester hydrolysis is the most prominent degradation pathway, the 4-aminobiphenyl moiety itself can be susceptible to oxidation, especially in the presence of air (oxygen) and certain metal ions.[4] This can lead to the formation of colored impurities. However, under typical anaerobic basic conditions, ester hydrolysis remains the primary concern.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: Unexpectedly low yield or loss of starting material in a reaction performed under basic conditions.
-
Underlying Cause: The most likely culprit is the base-catalyzed hydrolysis (saponification) of your isopropyl ester.[1][2][3] Many common basic reagents used in organic synthesis (e.g., NaOH, KOH, LiOH in aqueous media) can readily cleave the ester bond.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor your reaction closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of a more polar spot/peak corresponding to the carboxylate product.
-
Alternative Bases: If the reaction chemistry allows, consider using non-nucleophilic or sterically hindered bases. Examples include diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) in anhydrous organic solvents. These bases are less likely to act as nucleophiles and attack the ester.
-
Anhydrous Conditions: Whenever possible, perform your reaction under strictly anhydrous conditions. The absence of water will prevent hydrolysis.
-
Temperature Control: Keep the reaction temperature as low as feasible. The rate of hydrolysis, like most chemical reactions, increases with temperature.
-
Issue 2: Formation of an unexpected, highly polar byproduct.
-
Underlying Cause: This is a classic indicator of ester hydrolysis. The resulting carboxylate salt is significantly more polar than the starting ester and will exhibit very different chromatographic behavior.
-
Workflow for Byproduct Identification:
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
A Comparative Analysis of Structure Elucidation Techniques
In the landscape of drug development and materials science, the precise characterization of molecular structure is paramount. Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate, a molecule with a biphenyl core, presents a compelling case for the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its 1H NMR spectrum, comparing the insights gained with those from complementary analytical techniques. Our approach is grounded in fundamental principles, explaining not just the "what" but the "why" behind the spectral data, to empower researchers in their own structural elucidation workflows.
The Foundational Technique: 1H NMR Spectroscopy
1H NMR spectroscopy remains the cornerstone for determining the molecular structure of organic compounds.[1] It operates by probing the magnetic environments of hydrogen nuclei (protons), providing four key pieces of information: the number of unique proton signals, their chemical environment (chemical shift), the relative number of protons of each type (integration), and the proximity to other protons (spin-spin splitting).[2][3][4]
Predicted 1H NMR Spectrum Analysis
Before acquiring an experimental spectrum, a robust theoretical analysis allows us to form a hypothesis. The structure of this compound can be dissected into distinct spin systems.
Molecular Structure:
-
The Isopropyl Group (-CH(CH3)2): This group will produce two signals.
-
Methine Proton (CH): A single proton adjacent to six equivalent methyl protons. According to the n+1 rule, this signal will be split into a septet (6+1=7).[2] Its proximity to the electron-withdrawing ester oxygen will shift it downfield.
-
Methyl Protons (2 x CH3): Six equivalent protons adjacent to the single methine proton. This will appear as a doublet (1+1=2). These are aliphatic protons and will appear far upfield.[3]
-
-
The Biphenyl Core (Aromatic Protons): The two phenyl rings are not equivalent. One is substituted with an electron-donating amino group (-NH2), and the other with an electron-withdrawing isopropyl carboxylate group (-COOCH(CH3)2). This asymmetry, coupled with restricted rotation around the central C-C bond typical of biphenyls, means all eight aromatic protons could potentially be unique.[5][6]
-
Ring A (attached to -NH2): The amino group is activating and will shield the protons, shifting them upfield (lower ppm) relative to benzene (7.34 ppm). We expect two signals, each integrating to 2H, appearing as doublets due to coupling with their ortho neighbors.
-
Ring B (attached to -COO-iPr): The ester group is deactivating and will deshield the protons, shifting them downfield (higher ppm).[4] Again, we expect two signals, each integrating to 2H, appearing as doublets.
-
-
The Amino Group (-NH2): The two protons on the nitrogen atom will typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on solvent, concentration, and temperature.
Summary of Predicted 1H NMR Data
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |
| ~8.0 | 2H | Doublet (d) | Aromatic (Ring B, ortho to -COO) | Strong deshielding by ester group. |
| ~7.6 | 2H | Doublet (d) | Aromatic (Ring B, meta to -COO) | Less deshielded than ortho protons. |
| ~7.4 | 2H | Doublet (d) | Aromatic (Ring A, meta to -NH2) | Less shielded by amino group. |
| ~6.7 | 2H | Doublet (d) | Aromatic (Ring A, ortho to -NH2) | Strong shielding by amino group. |
| ~5.2 | 1H | Septet | Isopropyl CH | Deshielded by adjacent ester oxygen. |
| ~3.8 | 2H | Broad Singlet | NH2 | Exchangeable protons. |
| ~1.3 | 6H | Doublet (d) | Isopropyl 2 x CH3 | Aliphatic, shielded environment. |
Experimental Verification: Protocols and Workflow
Trustworthy data is the product of a meticulous experimental procedure. The following protocol is designed to yield a high-quality, interpretable 1H NMR spectrum.
Protocol 1: Sample Preparation
-
Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[7] Using a sufficient quantity is crucial to overcome background signals from contaminants.
-
Solvent Selection: Add approximately 0.75 mL of a deuterated solvent.[8] Chloroform-d (CDCl3) is a common first choice.[8] If solubility is an issue, DMSO-d6 can be used. The deuterated solvent is necessary for the spectrometer's lock system.
-
Standard Addition: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.[7]
-
Dissolution & Transfer: Gently swirl the vial to ensure complete dissolution. If any solid particulates remain, they must be removed as they disrupt magnetic field homogeneity and broaden spectral lines. Filter the solution through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube.[8]
-
Labeling: Clearly label the NMR tube with the sample identity and your notebook reference number.[8]
Workflow for NMR Analysis
The overall process from sample to final analysis follows a logical sequence, ensuring data integrity at each step.
A Comparative Perspective: Alternative Analytical Techniques
While 1H NMR is powerful, a multi-faceted approach provides the most comprehensive structural and purity profile. No single technique tells the whole story.
Comparison of Analytical Methods
| Technique | Information Provided | Strengths | Limitations |
| 1H NMR | Connectivity and 3D arrangement of protons; quantitative ratio of different protons. | Provides detailed structural information and stereochemistry. Non-destructive. | Can have overlapping signals in complex molecules. Less sensitive than MS. |
| 13C NMR | Number and electronic environment of unique carbon atoms.[9] | Complements 1H NMR by showing the carbon skeleton. Good for identifying carbonyls, quaternary carbons. | Low natural abundance of 13C makes it much less sensitive than 1H NMR, requiring more sample or longer acquisition times.[9] |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (HRMS); fragmentation patterns. | Extremely high sensitivity. Confirms molecular formula. Fragmentation can give structural clues. | Isomers can be difficult to distinguish. Does not provide detailed connectivity information on its own. |
| HPLC | Purity of the sample; quantification against a standard.[10] | Excellent for assessing purity and separating components of a mixture.[11] Highly reproducible for quantitative analysis. | Provides no structural information. Requires method development. |
Logical Integration of Techniques
For a full characterization of this compound, these techniques are used in a complementary, not competitive, fashion.
Conclusion
The structural elucidation of this compound is a clear illustration of the central role of 1H NMR spectroscopy. By predicting the spectrum based on established principles of chemical shifts and coupling constants, we can confidently interpret experimental data to confirm the molecule's proton framework. However, for a complete and regulatory-compliant characterization, a holistic approach is essential. The integration of 13C NMR, Mass Spectrometry, and HPLC provides orthogonal data that, together, create a self-validating system, confirming the identity, structure, and purity of the compound with the highest degree of confidence. This integrated analytical strategy is the bedrock of modern chemical and pharmaceutical development.
References
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NMR Sample Preparation. (n.d.). University of Sheffield. Retrieved February 21, 2026, from [Link]
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PREPARATION OF AN NMR SAMPLE. (2018, November 1). University of Wisconsin-La Crosse. Retrieved February 21, 2026, from [Link]
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How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved February 21, 2026, from [Link]
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NMR Sample Preparation. (n.d.). Iowa State University, Chemical Instrumentation Facility. Retrieved February 21, 2026, from [Link]
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A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. (2010, March 15). PubMed. Retrieved February 21, 2026, from [Link]
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Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. (2001, July). ResearchGate. Retrieved February 21, 2026, from [Link]
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The conformational problem of biphenyl in solution as investigated by the liquid crystal nuclear magnetic resonance spectrum of 3,3′,5,5′-tetrachlorobiphenyl. (n.d.). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
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(i) 1 H NMR spectrum of (a) iodobenzene, (b) biphenyl product... (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
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Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved February 21, 2026, from [Link]
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Dynamic NMR study of the rotation around "biphenyl-type" bonds in polycyclic sulfoxides. (2002, May 17). PubMed. Retrieved February 21, 2026, from [Link]
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Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
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isopropyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate - 1H NMR. (n.d.). SpectraBase. Retrieved February 21, 2026, from [Link]
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Separation of Isopropyl 4-(4-aminophenyl)butyrate hydrochloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 21, 2026, from [Link]
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A Comparative Guide to Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate and Its Methyl and Ethyl Analogs for Researchers
For drug development professionals and researchers in organic synthesis, the selection of appropriate intermediates is a critical decision that can significantly impact reaction outcomes, product properties, and overall project timelines. This guide provides an in-depth comparison of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate and its corresponding methyl and ethyl analogs, offering insights into their synthesis, physicochemical properties, and potential performance in various applications.
The 4'-amino-[1,1'-biphenyl]-4-carboxylate scaffold is a valuable structural motif found in a range of pharmacologically active molecules and advanced materials.[1] The ester functionality, in particular, can be strategically modified to fine-tune properties such as solubility, lipophilicity, and reactivity. This guide will explore the nuances introduced by the seemingly subtle change of the ester group from isopropyl to methyl and ethyl, providing the necessary data for informed decision-making in your research endeavors.
Physicochemical Properties: A Comparative Overview
The choice of the alkyl group on the ester moiety directly influences the molecule's physical and chemical characteristics. These differences, while seemingly minor, can have significant implications for reaction conditions, purification strategies, and the ultimate biological or material properties of the final product.
| Property | This compound | Methyl 4'-amino-[1,1'-biphenyl]-4-carboxylate | Ethyl 4'-amino-[1,1'-biphenyl]-4-carboxylate |
| Molecular Formula | C₁₆H₁₇NO₂[2] | C₁₄H₁₃NO₂[3] | C₁₅H₁₅NO₂ |
| Molecular Weight | 255.31 g/mol [2] | 227.26 g/mol [3] | 241.28 g/mol |
| Appearance | Solid | Solid[3] | Solid |
| Predicted XLogP3 | 3.5[2] | 2.7 | 3.1 |
| Predicted Melting Point | |||
| Predicted Solubility |
Note: Predicted values are computationally derived and should be confirmed experimentally. Data for the ethyl analog is less readily available in public databases and is estimated based on trends for similar aromatic esters.
The increasing size of the alkyl group from methyl to ethyl to isopropyl is expected to lead to a general trend of decreasing melting point and aqueous solubility, while increasing solubility in nonpolar organic solvents. The increased steric hindrance of the isopropyl group may also influence reaction kinetics in subsequent transformations.
Synthesis of the Biphenyl Carboxylate Esters
The most common and versatile method for the synthesis of these biphenyl carboxylate esters is through the esterification of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid. The Fischer-Speier esterification, an acid-catalyzed reaction with the corresponding alcohol, is a robust and scalable approach.
General Workflow for Fischer Esterification
Caption: General workflow for the synthesis of 4'-amino-[1,1'-biphenyl]-4-carboxylate esters via Fischer esterification.
Detailed Experimental Protocol: Fischer Esterification of 4'-amino-[1,1'-biphenyl]-4-carboxylic acid
Materials:
-
4'-amino-[1,1'-biphenyl]-4-carboxylic acid
-
Methanol, Ethanol, or Isopropanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Appropriate glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4'-amino-[1,1'-biphenyl]-4-carboxylic acid in an excess of the desired alcohol (methanol, ethanol, or isopropanol). The alcohol serves as both a reactant and the solvent.
-
Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ester.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure ester.
Self-Validation: The success of the synthesis can be validated by determining the melting point of the purified product and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR) to confirm the structure of the ester.
Performance Comparison in a Research Context
The choice between the methyl, ethyl, and isopropyl ester analogs often depends on the specific requirements of the downstream application.
Chromatographic Behavior
In High-Performance Liquid Chromatography (HPLC), the retention time of these compounds will be influenced by the length of the alkyl chain. In reversed-phase chromatography, an increase in the hydrophobicity of the molecule typically leads to a longer retention time.
Expected HPLC Retention Time Trend (Reversed-Phase):
Caption: Expected trend of increasing HPLC retention time with increasing alkyl chain length in reversed-phase chromatography.
This trend is a direct consequence of the increased interaction of the more non-polar isopropyl and ethyl groups with the non-polar stationary phase compared to the methyl group. This difference in retention can be exploited for the separation of these analogs or for modulating the elution profile of a target molecule in a complex mixture.
Application in Drug Development and Materials Science
The 4'-amino-[1,1'-biphenyl]-4-carboxylate framework is a key building block in the synthesis of various biologically active compounds and functional materials.[1][4]
-
Pharmaceutical Intermediates: The amino group on the biphenyl ring serves as a crucial handle for further functionalization, allowing for the introduction of diverse pharmacophores. The ester group can influence the pharmacokinetic profile of a potential drug candidate, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. The choice of the ester can therefore be a critical parameter in lead optimization.
-
Liquid Crystals: Biphenyl derivatives are widely used in the development of liquid crystals.[5] The length and branching of the alkyl chain of the ester can impact the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase observed.
-
Organic Synthesis: These esters can serve as versatile intermediates in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to construct more complex molecular architectures.[4]
The selection of the methyl, ethyl, or isopropyl ester will depend on a careful consideration of the desired balance between reactivity, solubility, and the final properties of the target molecule. For instance, the bulkier isopropyl group might offer greater metabolic stability in a drug candidate compared to the less sterically hindered methyl group.
Conclusion
The seemingly minor variation of the ester group in 4'-amino-[1,1'-biphenyl]-4-carboxylate from methyl to ethyl to isopropyl can have a cascade of effects on the molecule's physicochemical properties and its performance in various applications. Researchers and drug development professionals should consider these differences when designing synthetic routes and selecting intermediates. This guide provides a foundational understanding of these analogs, empowering you to make more informed decisions in your scientific pursuits. Further experimental validation of the properties and performance of these compounds in your specific system is always recommended.
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A Senior Application Scientist's Guide to the Elemental Analysis and Characterization of Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Situating Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate in Drug Discovery
This compound is a biphenyl derivative, a class of compounds recognized as a fundamental backbone in medicinal chemistry.[1][2] Biphenyl structures are prevalent in marketed pharmaceuticals and serve as crucial intermediates in the synthesis of a wide array of drugs.[1][2] The molecule features three key functional domains: an aromatic primary amine, a biphenyl core, and an isopropyl ester. Each of these imparts specific physicochemical properties that are critical for its function as a potential drug candidate or, more commonly, a synthetic building block.
The primary amine offers a reactive handle for further chemical modification, while the biphenyl scaffold provides a rigid, well-defined three-dimensional structure for interaction with biological targets. The isopropyl ester group modulates the compound's lipophilicity and can act as a placeholder for a carboxylic acid, a common pharmacophore that can be unmasked in vivo.
Given its role as a high-value intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring the quality, safety, and efficacy of any subsequent active pharmaceutical ingredient (API).[3] This guide provides a comprehensive framework for the elemental and structural characterization of this compound, explaining the causality behind each analytical choice and comparing its profile to relevant alternatives.
Logical Workflow for Comprehensive Analysis
A systematic approach is essential to build a complete analytical profile of a pharmaceutical intermediate. The following workflow ensures that the foundational elemental composition is confirmed before proceeding to more complex structural and purity assessments.
Caption: Overall workflow for the analytical characterization of a pharmaceutical intermediate.
Part 1: Foundational Analysis - Elemental Composition and Molecular Weight
Before delving into complex spectroscopic methods, the first step is to confirm the most basic properties: the elemental formula and molecular weight. This self-validating step ensures the material is consistent with its expected identity. The molecular formula for this compound is C₁₆H₁₇NO₂.[4]
Elemental Analysis (CHN)
Expertise & Causality: Combustion analysis, or CHN analysis, provides the mass percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique to experimentally verify the empirical formula of a synthesized compound. A significant deviation from the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structure.
Experimental Protocol:
-
Accurately weigh 1-3 mg of the dried sample into a tin capsule.
-
Place the capsule into the autosampler of the CHN analyzer.
-
The sample is combusted at high temperatures (typically >900°C) in a stream of oxygen.
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column.
-
The amount of each gas is quantified using a thermal conductivity detector.
-
The instrument's software calculates the percentage of C, H, and N in the original sample.
Data Summary:
| Element | Theoretical Mass % (C₁₆H₁₇NO₂) | Expected Experimental Range |
| Carbon (C) | 75.27% | 75.00% - 75.50% |
| Hydrogen (H) | 6.71% | 6.60% - 6.80% |
| Nitrogen (N) | 5.49% | 5.40% - 5.60% |
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound.[5] For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal as it typically keeps the molecule intact, showing a strong signal for the protonated molecule [M+H]⁺.
Expected Results:
-
Molecular Weight: 255.31 g/mol [4]
-
Expected Ion Peak (ESI+): [M+H]⁺ at m/z = 256.32
Part 2: Definitive Structural Elucidation
With the elemental formula confirmed, spectroscopic techniques are employed to piece together the compound's precise atomic arrangement and confirm the presence of key functional groups.
Key Molecular Features for Spectroscopy
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azolifesciences.com [azolifesciences.com]
- 4. This compound | C16H17NO2 | CID 2756360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate
CAS Number: 728919-08-2 (Referenced as analog/derivative) Chemical Class: Aromatic Amine / Biphenyl Ester Hazard Control Band: 4 (High Potency / Suspected Genotoxin)
Executive Safety Summary
Immediate Action Required: Treat Isopropyl 4'-amino-[1,1'-biphenyl]-4-carboxylate as a potential carcinogen and skin sensitizer .
While specific toxicological data for this exact ester may be limited in public repositories, its structure contains the 4-aminobiphenyl moiety , a well-established structural alert for bladder cancer and potent genotoxicity [1]. Furthermore, the isopropyl ester functional group increases the molecule's lipophilicity compared to the parent acid, theoretically enhancing dermal absorption .
The Core Directive: Zero skin contact and zero inhalation. Standard "lab safety" (lab coat + single nitrile gloves) is insufficient for this compound.
Hazard Assessment & Technical Justification
To select the correct PPE, we must understand the mechanism of toxicity.
| Feature | Hazard Mechanism | Implication for PPE |
| Aminobiphenyl Core | Metabolic Activation: Aromatic amines are oxidized by cytochrome P450 enzymes to N-hydroxylamines, which form DNA adducts. | Respiratory Protection: Inhalation allows rapid systemic entry, bypassing first-pass metabolism detox pathways. |
| Isopropyl Ester | Lipophilicity: The ester group makes the molecule non-polar, facilitating transit through the lipid bilayer of the skin. | Dermal Protection: Latex is useless. Thin nitrile offers limited breakthrough time.[1] Laminate gloves are required. |
| Physical State | Solid/Powder: Likely exists as a crystalline solid. Static charge can disperse micro-particulates. | Engineering Controls: Weighing must occur inside a HEPA-filtered enclosure or glovebox. |
PPE Specifications Matrix
The following equipment is mandatory for all procedures involving >10 mg of the substance.
A. Hand Protection (The Double-Glove System)
-
Inner Layer: 4-mil Nitrile (inspection layer).
-
Outer Layer: Silver Shield® (EVOH/PE Laminate) or chemically resistant Viton®.
-
Scientific Rationale: Aromatic amines can permeate standard nitrile in <15 minutes if dissolved in organic solvents like DMSO or DCM. Laminate films provide >4 hours of breakthrough protection against both the amine and the carrier solvent [2].
-
-
Technique: Tape the inner glove to the lab coat cuff; wear the outer glove loose over the cuff.
B. Body Protection
-
Primary: Disposable Tyvek® coveralls (or equivalent polyethylene-coated polypropylene).
-
Rationale: Cotton lab coats absorb liquids and hold toxic dust against the skin. Tyvek repels dust and is disposable, eliminating the risk of contaminating laundry facilities.
-
-
Secondary: Chemical-resistant apron (if handling solutions >100 mL).
C. Respiratory Protection
-
Primary Engineering Control: All handling must occur in a Class II Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.
-
PPE Backup: If engineering controls are breached or for spill cleanup:
-
Minimum: N95 (particulate only) is insufficient for solutions. Use a Half-face respirator with P100/OV (Organic Vapor) cartridges .
-
Best Practice: Powered Air-Purifying Respirator (PAPR) for prolonged weighing sessions.
-
D. Eye Protection
-
Standard: Chemical splash goggles (indirect venting). Safety glasses are inadequate due to the risk of airborne dust migration.
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Weighing
-
Static Control: Use an anti-static gun on the weighing boat and spatula. Aromatic amine salts can be "flighty" under electrostatic stress.
-
Surface Prep: Line the fume hood surface with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.
-
Solubilization: Dissolve the solid immediately after weighing. Solutions are easier to contain than dust, though they permeate gloves faster.
Phase 2: Reaction & Processing
-
Closed Systems: All reactions should be run in closed vessels (septum-sealed).
-
Cannula Transfer: Never pour solutions. Transfer liquids using positive pressure cannula techniques or gas-tight syringes to prevent aerosol generation.
Phase 3: Decontamination & Disposal
Do not wash equipment in the open sink.
-
Quench: Rinse glassware inside the hood with a 10% HCl solution. This converts the free amine to the hydrochloride salt, which is water-soluble and non-volatile, reducing vapor risk (though still toxic).
-
Solvent Wash: Follow with an acetone rinse.
-
Waste Stream: Collect all rinsates in a dedicated "High Hazard - Carcinogen" waste carboy. Do not mix with general organic waste to prevent downstream exposure to waste handlers.
Visualizations
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting PPE based on the physical state and quantity of the biphenyl amine derivative.
Figure 2: Safe Handling Lifecycle
Caption: Step-by-step workflow from storage to disposal to ensure containment integrity.
Emergency Response Protocols
-
Skin Contact:
-
Immediate Doffing: Remove contaminated gloves/Tyvek immediately. Do not touch the outside of the glove.[2]
-
Wash: Rinse skin with copious amounts of water and soap for 15 minutes .[3] Avoid organic solvents (ethanol) as they may increase absorption of the ester.
-
Medical: Seek medical attention. Provide the SDS (or this guide) and mention "Potential Aromatic Amine Exposure."
-
-
Spill (< 5g):
References
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: 4-Aminobiphenyl. U.S. Department of Health and Human Services. [Link]
- Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons. (Referenced for Laminate vs.
-
PubChem. this compound (Compound Summary). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Aromatic Amines Standard (29 CFR 1910.1003). [Link]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[6] [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
